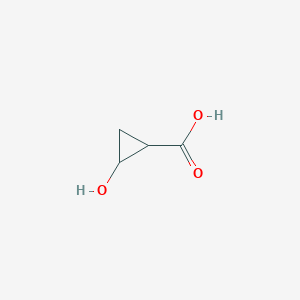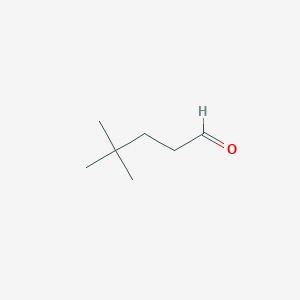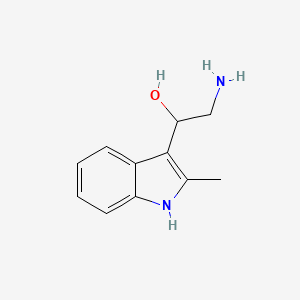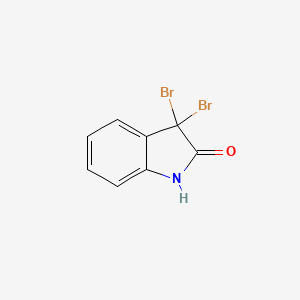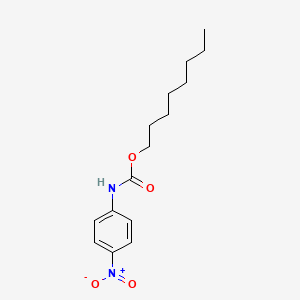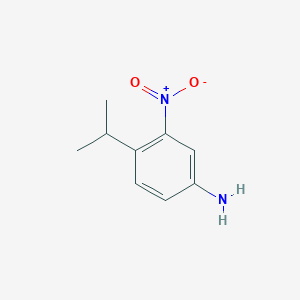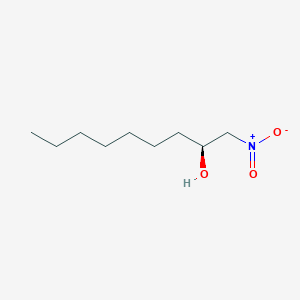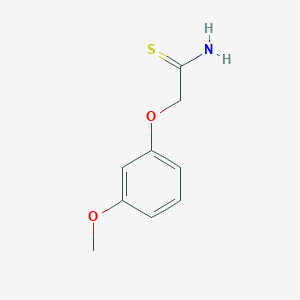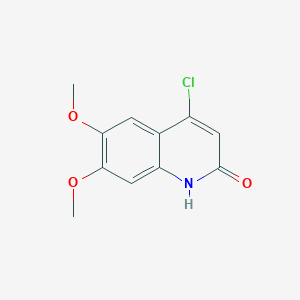
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one
Übersicht
Beschreibung
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Studies
A derivative of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one has been extensively studied for its structural and spectroscopic properties. Using spectral methods and X-ray crystallography, researchers have analyzed the molecular structure, vibrational frequencies, and electronic structures of the compound. This research is significant for understanding the compound's chemical properties and potential applications in various fields, including pharmaceuticals (Mansour et al., 2013).
Antimicrobial and Antifungal Applications
The compound 4-chloro-8-methoxyquinoline-2(1H)-one (a variant of the original compound) shows promise in antimicrobial applications. It exhibits good to moderate antimicrobial activity against a range of bacterial and fungal strains. This includes common pathogens like Escherichia coli and Staphylococcus aureus. The compound's effectiveness in inhibiting DNA gyrase and Lanosterol 14 α-demethylase also suggests its potential in treating infections (Murugavel et al., 2017).
Pharmaceutical Development
Research on derivatives of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one has led to the development of potential anticancer agents. One such derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown to be a potent apoptosis inducer and demonstrated efficacy in various cancer models. Its ability to penetrate the blood-brain barrier broadens its potential use in treating brain-related cancers (Sirisoma et al., 2009).
Spectroscopic Characterization
Another derivative, 4-chloro-6-methylquinoline-2(1H)-one, has been characterized spectroscopically. This research included a detailed analysis of its vibrational analysis, chemical shifts, and electronic absorption, offering insights into its chemical behavior. The theoretical studies on this compound provide a deeper understanding of its potential use in various chemical applications (Murugavel et al., 2018).
Analgesic and Anti-Inflammatory Effects
Research has also explored the analgesic and anti-inflammatory effects of derivatives of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one. These studies provide valuable insights into the potential therapeutic applications of these compounds in treating pain and inflammation (Rakhmanova et al., 2022).
Eigenschaften
IUPAC Name |
4-chloro-6,7-dimethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-3-6-7(12)4-11(14)13-8(6)5-10(9)16-2/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDUQBMRONWUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647314 | |
| Record name | 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933609-72-4 | |
| Record name | 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




